18-Bromo-1-octadecene
Description
Properties
IUPAC Name |
18-bromooctadec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2H,1,3-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBDROSSUKYLIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569890 | |
| Record name | 18-Bromooctadec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172656-11-0 | |
| Record name | 18-Bromooctadec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 18 Bromo 1 Octadecene
Nucleophilic Substitution Reactions Involving the Terminal Bromine Moiety
The primary alkyl bromide at the C-18 position of 18-bromo-1-octadecene is susceptible to nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism. This pathway is favored due to the unhindered nature of the carbon atom bearing the bromine, which allows for backside attack by a nucleophile.
A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with sodium azide (B81097) (NaN(_3)) in a polar aprotic solvent such as dimethylformamide (DMF) yields 18-azido-1-octadecene. Similarly, cyanide ions from sources like potassium cyanide (KCN) can introduce a nitrile group, forming 19-cyano-1-octadecene. These reactions are fundamental in introducing nitrogen-containing functionalities into the long alkyl chain.
Carbon-carbon bond formation can be achieved through reactions with organometallic reagents. Grignard reagents (R-MgX), for example, can react with the terminal bromide, although careful control of reaction conditions is necessary to avoid side reactions involving the alkene. A more common approach involves the use of organocuprates (Gilman reagents), which are generally less reactive towards alkenes.
| Nucleophile | Reagent Example | Product |
| Azide | Sodium Azide (NaN(_3)) | 18-Azido-1-octadecene |
| Cyanide | Potassium Cyanide (KCN) | 19-Cyano-1-octadecene |
| Alkyl | Grignard Reagent (e.g., CH(_3)MgBr) | 1-Nonadecene |
| Hydroxide | Sodium Hydroxide (NaOH) | 1-Octadecen-18-ol |
This table is for illustrative purposes and reaction conditions may vary.
Alkene Addition Reactions Across the Double Bond
The terminal double bond of this compound is electron-rich and readily undergoes electrophilic addition reactions. The regioselectivity of these additions is a key consideration, often following Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. masterorganicchemistry.commasterorganicchemistry.com
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond proceeds via a carbocation intermediate. For this compound, the addition of HBr would result in the formation of 18-bromo-2-bromooctadecane as the major product, in accordance with Markovnikov's rule. masterorganicchemistry.com The reaction is initiated by the protonation of the double bond to form the more stable secondary carbocation at C-2. leah4sci.com
Catalytic Hydrogenation: The double bond can be saturated through catalytic hydrogenation. In the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO(_2)), or Raney nickel, and a hydrogen atmosphere, this compound is converted to 1-bromooctadecane. This reaction is typically carried out under mild temperatures and pressures and is highly efficient.
Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. masterorganicchemistry.com This reaction, known as the Prilezhaev reaction, involves the syn-addition of an oxygen atom to the double bond, forming 1-(oxiran-2-yl)-16-bromohexane. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. masterorganicchemistry.comyoutube.com
| Reaction | Reagent(s) | Major Product |
| Hydrobromination | HBr | 18-Bromo-2-bromooctadecane |
| Catalytic Hydrogenation | H(_2), Pd/C | 1-Bromooctadecane |
| Epoxidation | m-CPBA | 1-(Oxiran-2-yl)-16-bromohexane |
This table provides representative examples of alkene addition reactions.
Elimination Reactions for Olefinic Diversification
The terminal bromine atom of this compound can undergo elimination reactions to generate new olefinic products. The regioselectivity of these reactions is highly dependent on the base used.
Dehydrobromination: Treatment of this compound with a strong, non-nucleophilic base can induce an E2 elimination reaction to form a diene. The use of a sterically hindered base, such as potassium tert-butoxide (t-BuOK), favors the formation of the less substituted alkene (Hofmann product) due to steric hindrance, which in this case would lead to the formation of 1,17-octadecadiene. khanacademy.orglibretexts.org Conversely, a smaller, less hindered base like sodium ethoxide (NaOEt) would favor the formation of the more substituted, thermodynamically more stable Zaitsev product, which is not possible in this specific molecule as there is no hydrogen on the adjacent internal carbon to be removed.
The conditions for dehydrobromination of long-chain alkyl bromides can also be achieved thermally at elevated temperatures, typically above 175°C. researchgate.netuq.edu.au
| Base | Product | Selectivity |
| Potassium tert-butoxide | 1,17-Octadecadiene | Hofmann Product |
| Thermal Elimination | 1,17-Octadecadiene | - |
This table illustrates the influence of the base on the outcome of elimination reactions.
Electrophilic Bromination Kinetics and Mechanisms
The addition of bromine (Br(_2)) across the double bond of this compound is a classic example of electrophilic addition. The reaction proceeds through a cyclic bromonium ion intermediate, which accounts for the observed anti-stereoselectivity of the addition. masterorganicchemistry.commasterorganicchemistry.com
The mechanism is initiated by the polarization of the Br-Br bond as it approaches the electron-rich pi bond of the alkene. chemguide.co.uk This induced dipole allows one of the bromine atoms to act as an electrophile, which is attacked by the alkene's pi electrons. docbrown.info This leads to the formation of a three-membered ring containing a positively charged bromine atom, the bromonium ion. masterorganicchemistry.com The bromide ion that was displaced in the first step then acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack results in the opening of the ring and the formation of the vicinal dibromide with the two bromine atoms in an anti-configuration. The product of this reaction would be 1,2,18-tribromooctadecane.
Kinetic studies of electrophilic bromination of alkenes have shown that the reaction is typically first order in both the alkene and bromine. The rate of the reaction can be influenced by the solvent polarity and the structure of the alkene.
Elucidation of the Mechanism of Action as a Brominated Alkene
The term "mechanism of action" for this compound is best understood in the context of its chemical reactivity, which is a direct consequence of its structure as a brominated alkene. The interplay between the terminal bromine and the double bond dictates its synthetic utility.
The presence of the electron-withdrawing bromine atom can have a modest influence on the reactivity of the distant double bond through inductive effects, although this effect is significantly attenuated by the long saturated carbon chain. The primary influence of the two functional groups is their independent reactivity, allowing for orthogonal chemical transformations. For instance, the double bond can be selectively functionalized while leaving the bromide intact, or the bromide can be substituted without affecting the double bond, depending on the chosen reagents and reaction conditions.
This dual functionality allows this compound to serve as a valuable building block in the synthesis of complex molecules such as polymers, surfactants, and lubricants. For example, the terminal bromide can be used to initiate polymerization reactions, while the double bond can be used for cross-linking or further functionalization of the resulting polymer. The ability to perform selective transformations at either end of the long hydrocarbon chain is the key to its "mechanism of action" as a versatile chemical intermediate.
Advanced Applications in Chemical Synthesis Utilizing 18 Bromo 1 Octadecene
Intermediate in the Synthesis of Diverse Organic Compoundschembk.comchemsrc.com
As a key building block, 18-bromo-1-octadecene serves as a starting point for a multitude of organic compounds. Its dual reactivity, stemming from the alkene and the alkyl bromide functional groups, can be leveraged to construct molecules for various applications.
The structure of this compound is ideally suited for the synthesis of surfactants. The 18-carbon chain provides the necessary hydrophobic tail, while the terminal bromo group offers a convenient site for attaching a hydrophilic headgroup. Through nucleophilic substitution reactions, the bromide can be displaced by various polar moieties. For instance, reaction with tertiary amines yields quaternary ammonium (B1175870) salts, a class of cationic surfactants. Similarly, other nucleophiles can be employed to introduce anionic or non-ionic headgroups, demonstrating the compound's utility in producing a range of surface-active agents.
Beyond surfactants, this compound is an intermediate in the production of other specialty chemicals, including high-molecular-weight polymers and lubricants. Its ability to act as a monomer or as a chain-functionalizing agent is critical in polymer synthesis. The terminal alkene can participate in polymerization reactions, while the bromide can be used for post-polymerization modification or to initiate certain types of polymerizations. In the formulation of lubricants, the long alkyl chain imparted by this molecule can enhance viscosity and thermal stability.
This compound serves as a key reagent in certain esterification processes. It functions as a long-chain alkylating agent in reactions with carboxylate salts. In this synthetic route, a carboxylic acid is deprotonated to form its conjugate base (a carboxylate anion), which then acts as a nucleophile, displacing the bromide from this compound. This reaction, analogous to the Williamson ether synthesis, results in the formation of an ester, effectively attaching the 18-carbon unsaturated chain to the carboxyl group.
The compound is a valuable precursor for creating Wittig reagents used in the synthesis of complex, long-chain molecules. google.com The Wittig reaction is a powerful method for forming alkenes from aldehydes or ketones. organic-chemistry.org The synthesis of the required Wittig reagent from this compound involves its reaction with a phosphine, typically triphenylphosphine, to generate a phosphonium (B103445) salt. google.com
Reaction Scheme: Formation of a Wittig Reagent
Phosphonium Salt Formation:
C₁₆H₃₂Br-CH=CH₂ + P(C₆H₅)₃ → [C₁₆H₃₂-CH=CH₂-P(C₆H₅)₃]⁺Br⁻
Ylide Generation:
[C₁₆H₃₂-CH=CH₂-P(C₆H₅)₃]⁺Br⁻ + Strong Base → C₁₆H₃₂-CH=CH-P(C₆H₅)₃
This resulting phosphonium ylide can then react with a carbonyl compound to construct a larger molecule containing the octadecene chain. This strategy is particularly useful for producing long-chain oxygenated compounds, such as polycosanols or their derivatives, which have applications in various fields. google.com
The Peterson olefination is another significant reaction for alkene synthesis, which proceeds via a β-hydroxysilane intermediate that can be eliminated under acidic or basic conditions to form either E- or Z-alkenes, respectively. wikipedia.orgorganic-chemistry.org While direct use of this compound is not typical, it can be chemically modified to an α-silyl carbanion precursor, thereby enabling its participation in Peterson olefination to afford long-chain compounds with high stereochemical control. wikipedia.org
Participation in Cross-Coupling Reactionstcichemicals.com
The presence of a terminal alkyl bromide makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. By employing different coupling partners, the 18-carbon alkenyl chain can be attached to a wide range of molecular fragments.
| Reaction Name | Coupling Partner | Product Type |
| Suzuki Coupling | Organoboron compound | Alkylated aromatic/vinylic compound |
| Stille Coupling | Organotin compound | Alkylated aromatic/vinylic compound |
| Heck Coupling | Alkene | New, more complex alkene |
| Sonogashira Coupling | Terminal alkyne | Long-chain alkyne |
| Buchwald-Hartwig Amination | Amine | Long-chain secondary/tertiary amine |
This reactivity allows for the synthesis of molecules where the long, flexible, and unsaturated chain of this compound is connected to rigid aromatic platforms or other functional groups, creating compounds with unique properties.
Design and Synthesis of Complex Molecular Architecturesscbt.comtcichemicals.com
The bifunctional nature of this compound, possessing two distinct reactive sites—the terminal alkene and the alkyl bromide—makes it an excellent building block for the design of complex molecular architectures. scbt.com These two functional groups can be addressed with orthogonal chemistry, meaning one can be reacted selectively without affecting the other.
For example, the alkene can undergo reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation, while the bromide can be used in nucleophilic substitution or cross-coupling reactions. This orthogonal reactivity is highly advantageous in multi-step syntheses, allowing for the stepwise construction of sophisticated molecules such as functionalized polymers, dendrimers, or macrocycles. The long hydrocarbon chain provides a structural scaffold that can influence the self-assembly and material properties of the final molecular architecture.
Applications in Materials Science and Polymer Chemistry Involving 18 Bromo 1 Octadecene
Building Block for Polyolefin Synthesis
The direct incorporation of halogenated monomers like 18-Bromo-1-octadecene into polyolefins via coordination polymerization is challenging due to catalyst poisoning by the polar bromine atom. However, this molecule can be conceptualized as a building block for functional polyolefins through post-polymerization modification or by using more robust polymerization techniques that are tolerant of functional groups. The terminal bromine atom serves as a reactive site that can be converted into other functionalities or used as an initiation point for grafting other polymer chains, thereby creating complex polymer architectures.
Homopolymerization and Copolymerization Studies
As noted, literature detailing the direct homopolymerization or copolymerization of this compound using traditional olefin polymerization catalysts is not available. The following subsections discuss techniques and conditions that are generally applied to alpha-olefins, which could theoretically be adapted for a bromo-functionalized monomer, likely requiring significant catalyst and process optimization.
Living polymerization offers precise control over molecular weight, polydispersity, and polymer architecture. While not specifically demonstrated for this compound, related techniques could be considered. For instance, Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method that is well-suited for monomers containing a halogen atom. In a hypothetical scenario, the vinyl group of this compound could potentially be polymerized via a different mechanism, preserving the bromo-terminus for subsequent ATRP initiation to create graft copolymers. However, this would represent a complex multi-step process.
Studies on the unfunctionalized analogue, 1-octadecene, provide insight into the general behavior of long-chain alpha-olefins in polymerization reactions. The polymerization of 1-octadecene has been achieved using various metallocene catalysts, which are known for producing polymers with well-defined microstructures and narrow molecular weight distributions.
For example, the polymerization of 1-octadecene with different metallocene catalysts such as rac-Et(Ind)2ZrCl2/MAO and rac-Me2Si(Ind)2ZrCl2/MAO has been studied. These catalyst systems are known to produce isotactic poly(1-octadecene). The properties of the resulting polymer are highly dependent on the polymerization temperature and the specific catalyst used. Characterization of poly(1-octadecene) is typically performed using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, ¹³C-NMR spectroscopy to analyze the polymer's microstructure (tacticity), and Differential Scanning Calorimetry (DSC) to investigate its thermal properties, such as melting point.
It is also noteworthy that 1-octadecene can undergo spontaneous, catalyst-free polymerization at high temperatures (typically above 120°C), a phenomenon often observed when it is used as a high-boiling solvent in nanocrystal synthesis. This thermal polymerization results in poly(1-octadecene) with a molecular weight that is inversely correlated with the reaction temperature.
Table 1: Examples of Metallocene Catalysts Used in the Polymerization of 1-Octadecene
| Catalyst System | Resulting Polymer Microstructure |
| rac-Et(Ind)2ZrCl2/MAO | Isotactic |
| rac-Me2Si(Ind)2ZrCl2/MAO | Isotactic |
| Ph2C(Flu)(Cp)ZrCl2/MAO | Mainly syndiotactic with stereo-errors |
This data is based on the polymerization of 1-octadecene, the non-brominated analogue.
Surface Functionalization and Monolayer Chemistry
The dual functionality of this compound makes it a highly suitable candidate for the chemical modification of surfaces, particularly silicon-based substrates. The terminal alkene allows for covalent attachment to the surface, while the terminal bromine provides a reactive handle for subsequent chemical transformations.
Hydrosilylation is a robust chemical reaction for forming stable silicon-carbon bonds, making it an excellent method for creating covalently attached organic monolayers on silicon surfaces. The process involves the reaction of the terminal alkene of a molecule like this compound with a hydride-terminated silicon surface (Si-H). This reaction can be initiated thermally, by UV light, or with a catalyst.
While studies specifically using this compound are not prominent, research on analogous long-chain ω-bromo-α-olefins, such as 12-bromo-1-dodecene and 8-bromo-1-octene, has demonstrated the feasibility of this approach. The reaction proceeds effectively, attaching the alkyl chain to the surface via a Si-C bond, and leaving the terminal bromine atom exposed at the monolayer-air interface. This exposed bromo-group is then available for further functionalization, such as nucleophilic substitution or surface-initiated polymerization. The successful hydrosilylation of these bromo-alkenes confirms that the bromine functionality is well-tolerated under these reaction conditions.
Olefin cross-metathesis is a powerful tool for modifying surfaces that already possess terminal double bonds. In this strategy, a silicon surface is first functionalized with a monolayer of an α,ω-diene or a mixed monolayer containing a terminal alkene like 1-octadecene. This creates an "olefin-terminated" surface.
This surface can then be reacted with a functionalized olefin, such as this compound, in the presence of a metathesis catalyst like a Grubbs' catalyst. The catalyst facilitates the exchange of alkylidene groups between the surface-bound olefin and the this compound in solution. This results in the covalent attachment of the bromo-octadecyl group to the surface, effectively swapping the original terminal group of the monolayer. Research has shown that this method is effective for introducing a variety of functional groups onto silicon surfaces, with specific mention of reacting olefin-terminated monolayers with olefins terminated in alkyl bromides. This demonstrates a viable pathway for the precise surface placement of the bromo-functional alkyl chain derived from this compound.
Integration into Photoactive Polymeric Systems
The unique molecular structure of this compound, featuring both a reactive bromine atom and a polymerizable alkene group, presents theoretical pathways for its incorporation into photoactive polymeric systems. The bromine atom can be used as an initiator or a point of attachment for chromophoric or photoactive moieties through various chemical transformations. Subsequently, the terminal double bond can be polymerized, integrating the functional unit into a polymer backbone.
While direct, specific examples of this compound being integrated into photoactive polymeric systems are not extensively detailed in the currently available scientific literature, the principles of polymer functionalization suggest its potential utility. The bromo-functional group allows for nucleophilic substitution reactions, enabling the grafting of photoactive molecules onto the 18-carbon chain. The terminal alkene provides a site for polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP), to form a polymer with photoactive side chains. This approach could lead to the development of novel materials for applications in organic electronics, sensors, and photolithography.
Role in Nanocrystal Synthesis and Modification
In the field of nanotechnology, this compound has been identified as a key reagent in the synthesis and post-synthetic modification of nanocrystalline materials, particularly cesium lead halide perovskites.
The synthesis of cesium lead halide perovskite (CsPbX₃, where X is a halide) nanocrystals often employs a hot-injection method, where precursors are rapidly introduced into a hot solvent to induce nucleation and growth. In this context, long-chain alkyl halides can serve as a source for the halide ions. While 1-octadecene is a commonly used high-boiling point solvent in these syntheses, the functionalization with a bromine atom in this compound allows it to also act as a bromide source.
The use of long-chain alkyl bromides contributes to the formation of highly crystalline and stable nanocrystals with desirable optoelectronic properties. The slow release of bromide ions from the long alkyl chain can facilitate controlled growth and improved size and shape distribution of the nanocrystals. The presence of the long alkyl chain also aids in the stabilization of the nanocrystals in the nonpolar solvent.
Below is a table summarizing typical parameters in the synthesis of cesium lead bromide perovskite nanocrystals where a long-chain bromoalkane could be utilized.
| Parameter | Typical Value/Compound | Role in Synthesis |
| Lead Precursor | Lead(II) bromide (PbBr₂) | Provides the lead (Pb²⁺) ions for the perovskite structure. |
| Cesium Precursor | Cesium carbonate (Cs₂CO₃) | Provides the cesium (Cs⁺) ions for the perovskite structure. |
| Solvent | 1-Octadecene (ODE) | High-boiling point, non-coordinating solvent that facilitates the reaction at elevated temperatures. |
| Bromide Source | This compound | Can act as a source of bromide (Br⁻) ions, influencing the stoichiometry and properties of the nanocrystals. |
| Ligands | Oleic acid, Oleylamine | Stabilize the nanocrystals, control their size and shape, and prevent aggregation. |
| Reaction Temperature | 140-200 °C | Influences the nucleation and growth kinetics of the nanocrystals. |
Anion-exchange reactions are a powerful post-synthetic tool to tune the chemical composition and, consequently, the optical properties of pre-synthesized nanocrystals. In the case of cesium lead halide perovskites, exchanging the halide anion (e.g., replacing bromide with iodide or chloride) can shift the photoluminescence of the nanocrystals across the visible spectrum.
Recent research has demonstrated the use of this compound in the synthesis of a supramolecular gelator. This gelator, when used to create a gel network, can significantly slow down the typically rapid anion-exchange reactions in cesium lead bromide perovskite nanocrystals nih.gov. The controlled environment of the gel allows for a more gradual and spatially controlled exchange of anions, offering finer control over the final properties of the nanocrystals.
The table below illustrates the effect of different halide sources on the photoluminescence of cesium lead bromide nanocrystals in a typical anion-exchange experiment.
| Initial Nanocrystal | Halide Source for Exchange | Resulting Nanocrystal Composition | Photoluminescence Shift |
| CsPbBr₃ (Green Emission) | Benzoyl Iodide | CsPb(Br/I)₃ | Redshift towards red |
| CsPbBr₃ (Green Emission) | Benzoyl Chloride | CsPb(Br/Cl)₃ | Blueshift towards blue |
| CsPbBr₃ (Green Emission) | Supramolecular gel containing this compound derivative and an iodide source | Spatially controlled CsPb(Br/I)₃ | Gradual and localized redshift |
Explorations in Biological and Biomedical Research with 18 Bromo 1 Octadecene
Modification of Biomolecules for Structural and Functional Studies
The unique structure of 18-Bromo-1-octadecene, featuring both a reactive terminal alkene and a bromoalkane, makes it a candidate for the covalent modification of biomolecules such as proteins. The terminal bromine can act as an electrophile, reacting with nucleophilic residues on a protein's surface, such as the thiol group of cysteine or the amine group of lysine, to form stable thioether or amine linkages, respectively. This process, often referred to as bioconjugation, allows for the introduction of a long, hydrophobic carbon chain onto the protein of interest.
Such modifications can serve as "hydrophobic tags," which are useful for studying protein folding, stability, and interactions with other biomolecules. nih.govresearchgate.net By appending a lipid-like tail to a protein, researchers can investigate how hydrophobicity influences its localization within cellular compartments, particularly its association with lipid membranes.
The terminal alkene provides an additional site for modification through "click chemistry," a set of highly efficient and specific reactions. interchim.com For instance, the alkene can participate in thiol-ene reactions, further functionalizing the attached hydrophobic chain with probes, such as fluorescent dyes or affinity labels. This dual functionality allows for a multi-faceted approach to studying biomolecule structure and function.
Table 1: Potential Applications of this compound in Biomolecule Modification
| Application | Description | Potential Outcome |
|---|---|---|
| Hydrophobic Tagging | Covalent attachment to a protein to increase its hydrophobicity. | Study of protein folding, stability, and membrane association. |
| Bioconjugation Handle | The terminal alkene allows for secondary modifications with reporter molecules. | Creation of fluorescently labeled proteins for imaging studies. |
| Structural Probe | The long carbon chain can be used to probe binding pockets or protein-protein interfaces. | Mapping of hydrophobic interaction sites on a protein's surface. |
Investigation of Cell Membrane Dynamics and Lipid Structure Interactions
The structural similarity of this compound to fatty acids, the building blocks of cell membranes, makes it a valuable tool for studying membrane dynamics and lipid-protein interactions. nih.govnih.gov It can be envisioned as a molecular probe that can be incorporated into artificial lipid bilayers or liposomes to study the physical properties of membranes, such as fluidity and permeability.
The bromine atom can serve as a heavy-atom label for techniques like X-ray crystallography or as a specific marker for certain types of spectroscopy, allowing for the precise localization of the probe within the membrane. By synthesizing lipid analogs where this compound is incorporated into the lipid structure, researchers can create novel tools to investigate the intricate interactions between lipids and membrane-embedded proteins. mdpi.com These interactions are crucial for a wide range of cellular processes, including signal transduction and ion transport.
Furthermore, the terminal alkene can be used to covalently link the probe to specific membrane components, providing a means to study the spatial organization and dynamics of lipid rafts and other membrane microdomains.
Table 2: Potential Uses of this compound in Cell Membrane Research
| Research Area | Methodology | Information Gained |
|---|---|---|
| Membrane Fluidity | Incorporation into liposomes and analysis by fluorescence polarization. | Understanding how long-chain alkenes affect membrane packing and dynamics. |
| Lipid-Protein Interactions | Synthesis of lipid analogs to probe interactions with membrane proteins. | Identification of lipid binding sites on proteins and their functional consequences. |
| Membrane Organization | Use as a probe to study the formation and stability of lipid microdomains. | Insights into the spatial heterogeneity of biological membranes. |
Potential as a Precursor for Pharmaceutical Compounds and in Drug Delivery System Development
Terminal alkenes are valuable and versatile starting materials for the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients. quora.comnih.gov The double bond in this compound can be readily transformed into other functional groups, such as epoxides, alcohols, or aldehydes, which are common intermediates in the synthesis of complex drug molecules. The long carbon chain can also be a key structural feature in certain therapeutic agents, contributing to their lipophilicity and ability to cross cell membranes.
In the realm of drug delivery, this compound can be utilized in the functionalization of nanocarriers, such as liposomes and polymeric nanoparticles. nih.govnih.govajums.ac.ir The hydrophobic tail can be inserted into the lipid bilayer of a liposome, leaving the terminal bromine or alkene available for the attachment of targeting ligands, such as antibodies or peptides. This would allow for the specific delivery of encapsulated drugs to cancer cells or other diseased tissues, potentially increasing therapeutic efficacy while reducing side effects.
Table 3: Prospective Applications in Pharmaceutical Development
| Application Area | Role of this compound | Potential Outcome |
|---|---|---|
| Pharmaceutical Synthesis | As a starting material for the synthesis of complex organic molecules. | Development of new therapeutic agents with tailored lipophilicity. |
| Drug Delivery Systems | Functionalization of liposomes and nanoparticles for targeted drug delivery. | Creation of "smart" drug carriers that can deliver their payload to specific cells. |
| Prodrug Design | The long alkyl chain could be part of a prodrug strategy to enhance drug absorption. | Improved bioavailability of orally administered drugs. |
Antimicrobial Activity Studies of Halogenated Alkenes, Including this compound
A growing body of research indicates that various halogenated compounds, including those isolated from marine organisms and synthetic sources, exhibit significant antimicrobial properties. nih.govmdpi.commdpi.com Studies on halogenated fatty acids and related molecules have shown activity against a range of bacteria, including antibiotic-resistant strains. nih.gov The presence of a halogen atom, such as bromine, is often crucial for the observed biological activity.
Future research in this area would likely involve determining the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi. Mechanistic studies could then elucidate how it exerts its antimicrobial effects, potentially paving the way for the development of new antimicrobial agents or functionalized surfaces that resist biofilm formation. nih.govdur.ac.ukmdpi.comnih.gov
Table 4: Hypothetical Antimicrobial Activity Profile of this compound
| Organism | Predicted MIC Range (µg/mL) | Basis for Prediction |
|---|---|---|
| Staphylococcus aureus | 10-50 | Activity of other long-chain brominated compounds against Gram-positive bacteria. |
| Escherichia coli | >100 | Gram-negative bacteria are often less susceptible to hydrophobic antimicrobial agents. |
Advanced Analytical and Characterization Techniques for 18 Bromo 1 Octadecene and Its Derivatives
Spectroscopic Characterization
Spectroscopy is a fundamental tool in the analysis of organic molecules. By studying the interaction of electromagnetic radiation with the compound, detailed information about its structure and bonding can be obtained. Each type of spectroscopy probes different aspects of the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 18-bromo-1-octadecene, the key expected signals are:
Vinyl Protons: The protons on the terminal double bond (C=CH₂) exhibit characteristic chemical shifts. The two geminal protons (=CH₂) are diastereotopic and typically appear as distinct multiplets around 4.9-5.0 ppm. The single proton on the adjacent carbon (-CH=) appears as a complex multiplet, often a doublet of triplets of triplets, further downfield around 5.7-5.9 ppm due to coupling with the geminal and allylic protons.
Allylic Protons: The two protons on the carbon adjacent to the double bond (-CH₂-CH=CH₂) are deshielded and resonate around 2.0-2.1 ppm as a quartet.
Methylene (B1212753) Protons adjacent to Bromine: The -CH₂Br group protons are significantly deshielded by the electronegative bromine atom, resulting in a triplet at approximately 3.4 ppm.
Alkyl Chain Protons: The remaining methylene protons (- (CH₂)₁₄ -) in the long alkyl chain produce a large, overlapping signal in the 1.2-1.4 ppm region.
¹³C NMR Spectroscopy provides information about the different types of carbon atoms in the molecule. Key expected chemical shifts for this compound include:
Vinyl Carbons: The terminal carbon of the double bond (=CH₂) is expected around 114 ppm, while the internal carbon (-CH=) is found further downfield at approximately 139 ppm.
Methylene Carbon adjacent to Bromine: The carbon atom bonded to the bromine (-CH₂Br) is shifted downfield to around 34 ppm.
Alkyl Chain Carbons: The carbons of the long methylene chain typically resonate in the range of 28-30 ppm.
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
|---|---|---|---|
| =CH₂ | ~4.9-5.0 | m | ~114 |
| -CH= | ~5.7-5.9 | m | ~139 |
| -CH₂-CH=CH₂ | ~2.0-2.1 | q | ~34 |
| -CH₂Br | ~3.4 | t | ~34 |
| -(CH₂)₁₄- | ~1.2-1.4 | m | ~28-30 |
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). sigmaaldrich.com For this compound, the key characteristic absorption bands are associated with the terminal alkene and the alkyl bromide functionalities.
Key vibrational modes and their expected wavenumbers include:
C-H Stretching (alkene): The stretching of the C-H bonds on the double bond typically appears above 3000 cm⁻¹, often around 3075 cm⁻¹.
C-H Stretching (alkane): The symmetric and asymmetric stretching vibrations of the C-H bonds in the long methylene (-CH₂-) chain are observed just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹.
C=C Stretching: The carbon-carbon double bond stretch of the terminal alkene is a key indicator and appears around 1640 cm⁻¹.
C-H Bending (alkene): Out-of-plane bending vibrations (wags) for the =CH₂ and -CH= groups are characteristic and result in strong bands around 910 cm⁻¹ and 990 cm⁻¹.
C-Br Stretching: The carbon-bromine bond stretch is found in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| =C-H (Vinyl) | Stretching | ~3075 | Medium |
| -C-H (Alkyl) | Stretching | 2850-2960 | Strong |
| C=C (Alkene) | Stretching | ~1640 | Medium |
| =CH₂ (Vinyl) | Bending (out-of-plane) | ~910 | Strong |
| -CH= (Vinyl) | Bending (out-of-plane) | ~990 | Strong |
| C-Br | Stretching | 500-600 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is most sensitive for molecules containing conjugated systems (alternating single and multiple bonds) or chromophores with non-bonding electrons.
This compound contains an isolated double bond and a carbon-bromine single bond. Neither of these functional groups constitutes a strong chromophore that absorbs in the typical UV-Vis range (200-800 nm). The π → π* transition of the isolated C=C bond occurs at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. Similarly, the n → σ* transition associated with the C-Br bond also occurs at short wavelengths. Consequently, a UV-Vis spectrum of a dilute solution of this compound in a non-absorbing solvent like hexane (B92381) would not be expected to show significant absorption peaks. This lack of absorption can be a useful piece of information, confirming the absence of conjugated impurities.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material. oregonstate.eduswri.org While XPS is not typically used for the bulk analysis of a liquid like this compound, it is exceptionally powerful for characterizing surfaces that have been functionalized with this molecule or its derivatives.
For instance, if a derivative of this compound (e.g., an 18-thiol-1-octadecene, formed by replacing the bromine with a thiol group) is used to form a self-assembled monolayer (SAM) on a gold surface, XPS can provide invaluable information. mdpi.commdpi.com
The analysis would involve:
Survey Scan: A wide binding energy scan would identify all elements present on the surface, such as carbon (C), oxygen (O), bromine (Br), and the substrate element (e.g., gold, Au, or silicon, Si).
High-Resolution Scans: Detailed scans of specific elemental peaks would provide chemical state information.
C 1s: The high-resolution C 1s spectrum can be deconvoluted to distinguish between carbons in different environments, such as the aliphatic chain (C-C, C-H) at ~285.0 eV, and carbons bonded to other elements.
Br 3d: The presence of a Br 3d peak (around 70-71 eV for the Br 3d₅/₂) would confirm the bromine's presence on the surface.
Au 4f or Si 2p: Signals from the underlying substrate would be attenuated by the organic monolayer, and the degree of attenuation can be used to estimate the thickness of the layer.
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Carbon | C 1s | ~285.0 | Presence of alkyl chain |
| Bromine | Br 3d₅/₂ | ~70-71 | Confirmation of bromo- functionality |
| Oxygen | O 1s | ~532-533 | Indicates surface oxidation or contamination |
| Substrate (e.g., Au) | Au 4f₇/₂ | ~84.0 | Confirmation of substrate, layer thickness estimation |
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to changes in the dipole moment of a molecule, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals.
For this compound, Raman spectroscopy can provide a clear vibrational fingerprint: acs.org
C=C Stretching: The C=C stretch of the terminal alkene, which is of medium intensity in the IR spectrum, gives a very strong and sharp signal in the Raman spectrum, typically around 1640 cm⁻¹. This is one of the most characteristic peaks.
C-H Stretching: The C-H stretching modes of the alkyl chain (2800-3000 cm⁻¹) and the vinyl group (~3000-3100 cm⁻¹) are also prominent.
CH₂ Twisting and Wagging: A series of bands in the 1200-1400 cm⁻¹ region corresponds to the twisting and wagging motions of the methylene groups in the long alkyl chain.
C-Br Stretching: The C-Br stretch, expected in the 500-600 cm⁻¹ region, is also detectable in the Raman spectrum.
Raman spectroscopy is particularly useful for studying long-chain hydrocarbons, as it can provide information on conformational ordering through the analysis of longitudinal acoustic modes (LAMs), although these are more prominent in the solid state. mdpi.comresearchgate.net
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C=C (Alkene) | Stretching | ~1640 | Strong |
| =CH₂ | Scissoring | ~1415 | Medium |
| -CH₂- | Scissoring | ~1440 | Strong |
| -CH₂- | Twisting | ~1295 | Strong |
| C-Br | Stretching | ~500-600 | Medium |
Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a specialized FTIR technique used for analyzing powdered or rough-surfaced solid samples. wikipedia.org Instead of measuring the light transmitted through a sample, DRIFT measures the infrared radiation that is diffusely scattered from the sample surface. This makes it an ideal tool for studying molecules adsorbed onto solid supports, such as catalysts or inorganic powders, without extensive sample preparation. swri.orgyoutube.com
In the context of this compound, DRIFT spectroscopy would be the technique of choice to study its interaction with a solid surface. For example, if this compound is adsorbed onto silica (B1680970) or alumina (B75360) particles, DRIFT can be used to:
Identify Adsorbed Species: By comparing the DRIFT spectrum of the sample with the transmission spectrum of pure this compound, one can confirm the presence of the molecule on the surface.
Study Surface Interactions: Shifts in the vibrational frequencies of the alkene or C-Br groups can indicate interactions with the surface, such as hydrogen bonding or coordination with active sites.
Monitor Surface Reactions: DRIFT can be used in-situ to monitor reactions involving the adsorbed this compound, such as its polymerization or transformation on a catalyst surface, by tracking the disappearance of reactant peaks and the appearance of product peaks over time.
The resulting spectra are often plotted in Kubelka-Munk units, which relate the sample's reflectance to its concentration, allowing for semi-quantitative analysis. wikipedia.org
Chromatographic Separation and Purity Assessment
Chromatography is a fundamental tool for separating and analyzing chemical mixtures. For this compound, various chromatographic methods are employed to ensure purity and to characterize its derivatives, particularly polymers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It serves as a primary method for assessing the purity of volatile and thermally stable compounds like this compound.
In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that confirms the identity of the compound. Furthermore, the mass of the molecular ion directly confirms the compound's molecular weight. Commercial suppliers of this compound routinely use gas chromatography to establish purity levels, which are typically specified as greater than 93.0%. sahinlerkimya.com.trlabscoop.comtcichemicals.com
The table below summarizes the key identifiers for this compound that are confirmed using GC-MS.
| Property | Value | Source |
| Purity Level (by GC) | >93.0% | labscoop.comtcichemicals.com |
| Molecular Formula | C₁₈H₃₅Br | nih.govscbt.com |
| Molecular Weight | 331.38 g/mol | nih.govscbt.com |
| Monoisotopic Mass | 330.19221 Da | nih.gov |
This interactive table provides key molecular data for this compound confirmed via GC-MS.
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally sensitive compounds. While GC-MS is suitable for this compound itself, HPLC is invaluable for analyzing its derivatives or for monitoring reactions where it is a starting material. For instance, if this compound is functionalized to create more polar molecules, HPLC would be the preferred method for separation and quantification.
The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Different column chemistries (e.g., C8, C18) and mobile phase compositions can be selected to optimize the separation of various analytes. mdpi.comresearchgate.net For example, HPLC methods have been developed for the quantitative analysis of other brominated organic compounds, such as bromophenols found in marine algae and the pharmaceutical compound bromhexine. mdpi.comnih.gov These established methods demonstrate the utility of HPLC in separating complex mixtures of brominated substances, a principle that is directly applicable to the analysis of reaction products and derivatives of this compound.
When this compound is used as a monomer or a functional component in polymerization, Size Exclusion Chromatography (SEC) is the standard technique for characterizing the resulting polymers. researchgate.net SEC, also known as Gel Permeation Chromatography (GPC), separates polymer chains based on their hydrodynamic volume in solution. nih.govnih.gov Larger molecules elute from the chromatography column faster than smaller ones.
Research on 1-octadecene, the parent alkene of this compound, has shown that it can spontaneously polymerize at high temperatures commonly used in nanocrystal synthesis. chemrxiv.org In such cases, SEC is essential to confirm the presence of the polymer and to determine its molecular weight and dispersity (Đ), a measure of the distribution of molecular masses in a given polymer sample. Studies on poly(1-octadecene) have revealed an inverse relationship between the reaction temperature and the resulting molecular weight of the polymer. chemrxiv.org This type of analysis would be critical for controlling and understanding the polymerization of this compound or its copolymers.
The following table, based on data from studies on the polymerization of 1-octadecene, illustrates the type of information obtained from SEC analysis.
| Reaction Temperature (°C) | Conversion (24h, %) | Molecular Weight ( g/mol ) |
| 120 | 0.64 | High |
| 160 | 6.58 | Intermediate |
| 240 | 24.01 | Lower |
| 320 | 88.51 | Lowest |
This interactive table demonstrates the relationship between reaction temperature and polymer properties as determined by SEC, based on analogous studies of 1-octadecene. chemrxiv.org
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This technique is used to determine the thermal stability of materials and to study their decomposition kinetics. libretexts.org
For this compound, TGA can provide information on its volatility and decomposition temperature. When applied to polymers derived from this compound, TGA is crucial for assessing their thermal stability, which dictates their upper-use temperature. wikipedia.org The TGA thermogram, a plot of mass versus temperature, shows distinct mass loss steps corresponding to events like the evaporation of residual solvent, decomposition of the polymer backbone, or loss of specific functional groups. This information is vital for applications where the material will be exposed to high temperatures. TGA can be coupled with other techniques like mass spectrometry or infrared spectroscopy to identify the gaseous products evolved during decomposition, providing deeper insight into the degradation mechanism. perkinelmer.com
Microscopic Imaging for Material Morphology (e.g., Transmission Electron Microscopy - TEM, Scanning Electron Microscopy - SEM, Polarizing Optical Microscopy)
Microscopy techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) use electron beams to generate high-resolution images of a sample's surface (SEM) or internal structure (TEM). These techniques are not typically used to analyze the this compound molecule itself but are indispensable for characterizing materials synthesized from it. For example, if this compound is used in the synthesis of polymer nanoparticles, core-shell structures, or functionalized nanomaterials, SEM would reveal the size, shape, and surface topography of these particles, while TEM would provide details about their internal structure and crystallinity. jiwaji.edu
Polarizing Optical Microscopy (POM) , also known as polarized light microscopy, is an optical technique that uses polarized light to investigate the properties of anisotropic materials. nasa.govnasa.govwikipedia.org Materials that are birefringent, such as certain crystals or liquid crystals, interact with polarized light to generate contrast, revealing structural details not visible with normal light. wikipedia.org If this compound or its derivatives were to form liquid crystalline phases or other ordered, anisotropic structures, POM would be a primary tool for identifying these phases, observing their textures, and studying their phase transitions. kern-sohn.com
Electrochemical Characterization Methods (e.g., in Electrocatalytic Studies where related compounds are used as solvents)
Electrochemical methods are used to study the redox properties of molecules and materials. The this compound molecule contains two functional groups of interest for electrochemistry: the terminal alkene and the bromo-alkane moiety. The electrochemical bromofunctionalization of alkenes is a known process where bromide salts are used as both a reagent and a supporting electrolyte to generate brominated derivatives. mdpi.com
Electrochemical techniques like cyclic voltammetry could be employed to study the oxidation and reduction potentials associated with the bromide/bromine couple in a system containing this compound. Such studies are relevant in the context of electrosynthesis or in energy storage systems like zinc-bromine batteries, where the redox chemistry of bromine is central to the battery's function. mdpi.com While the long alkyl chain of this compound makes it non-polar, its derivatives could be used as components in electrolytes or as modifying agents for electrode surfaces, where their electrochemical behavior would be of significant interest.
Theoretical and Computational Investigations of 18 Bromo 1 Octadecene
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), would be instrumental in predicting the electronic structure and reactivity of 18-bromo-1-octadecene. Such studies could elucidate key properties including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are crucial for understanding the molecule's reactivity, with the HOMO and LUMO energies providing insights into its electron-donating and electron-accepting capabilities, respectively.
For instance, a DFT study could pinpoint the most likely sites for nucleophilic or electrophilic attack. The presence of the terminal double bond and the terminal bromine atom suggests a rich and competitive reactivity profile that could be systematically explored through computational methods.
Hypothetical Data Table from DFT Calculations:
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack at the double bond. |
| LUMO Energy | -0.8 eV | Suggests potential for nucleophilic substitution at the carbon-bromine bond. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
| Mulliken Atomic Charges | C1: -0.15, C2: -0.10, C18: +0.05, Br: -0.20 | Reveals the partial charges on key atoms, indicating reactive centers. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Due to its long aliphatic chain, this compound is expected to be highly flexible, adopting a multitude of conformations in solution or in the solid state. Molecular Dynamics (MD) simulations could provide a detailed understanding of this conformational landscape. By simulating the movement of atoms over time, MD can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical properties and its interactions with other molecules.
Furthermore, MD simulations could be employed to study intermolecular interactions, such as how molecules of this compound pack in a condensed phase or how they interact with solvent molecules. This would be crucial for predicting properties like melting point, boiling point, and solubility.
Modeling Reaction Mechanisms and Pathways
Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For example, the reaction pathways for addition reactions at the double bond (e.g., hydrobromination, epoxidation) or substitution reactions at the carbon-bromine bond could be mapped out. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be determined.
This type of modeling provides insights that are often difficult to obtain through experimental means alone, such as the precise geometry of transition states and the role of solvent effects in influencing reaction outcomes.
Predictive Studies for Novel Derivatives and Their Properties
Building upon the foundational data from quantum chemical calculations and molecular dynamics simulations, computational methods could be used to predict the properties of novel derivatives of this compound. By systematically modifying the structure of the parent molecule—for example, by introducing new functional groups—and then calculating the properties of these new structures, a virtual library of derivatives could be screened for desired characteristics. This in-silico screening can significantly accelerate the discovery of new materials with tailored properties for specific applications, such as in polymer chemistry or as specialized chemical intermediates.
Future Directions and Emerging Research Avenues for 18 Bromo 1 Octadecene
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are central to the future of chemical synthesis. For 18-bromo-1-octadecene, this translates to developing more environmentally benign methods for its production and subsequent modification. A key area of investigation is the adoption of atom-economical reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Future research is anticipated to focus on catalytic routes that avoid the use of stoichiometric reagents, which are often a source of significant waste. For instance, the development of enzymatic or chemo-enzymatic processes for the synthesis and derivatization of long-chain haloalkenes like this compound is a promising avenue. Such biocatalytic systems can offer high selectivity under mild reaction conditions, reducing energy consumption and the need for harsh chemical reagents.
Furthermore, the exploration of alternative, greener solvents and reaction media will be crucial. This includes the use of supercritical fluids, ionic liquids, or even solvent-free reaction conditions to minimize the environmental impact associated with traditional organic solvents. The lifecycle assessment of this compound and its derivatives will also become increasingly important to ensure that the entire production and application chain is sustainable.
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The dual functionality of this compound presents a significant challenge and opportunity for catalytic science: achieving high selectivity in reactions targeting either the alkene or the bromide group. Future research will undoubtedly focus on the design and development of novel catalytic systems that can precisely control the reactivity of this molecule.
One promising area is the use of transition metal catalysts to selectively functionalize the terminal double bond. For example, advancements in metathesis, hydroformylation, and polymerization catalysts could enable the synthesis of a wide range of derivatives with tailored properties. The development of catalysts that can operate under mild conditions with high turnover numbers and excellent functional group tolerance will be a key objective.
Conversely, catalytic systems that can selectively activate the carbon-bromine bond are also of great interest. This could involve the use of photocatalysis or electrocatalysis to generate radical or anionic intermediates that can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The ability to switch between the reactivity of the two functional groups by simply changing the catalyst or reaction conditions is a long-term goal that would significantly enhance the synthetic utility of this compound.
| Catalytic Approach | Target Functionality | Potential Products | Research Focus |
| Metathesis | Alkene | Polymers, Olefins | Catalyst design for functional group tolerance |
| Hydroformylation | Alkene | Aldehydes, Alcohols | Regioselectivity control |
| Photocatalysis | Bromide | C-C coupled products | Visible-light active catalysts |
| Electrocatalysis | Bromide | Reduced or coupled products | Electrode material development |
Advanced Materials Development Based on this compound Building Blocks
The unique chemical structure of this compound makes it an ideal monomer or precursor for the synthesis of a variety of advanced materials with novel properties. Its long aliphatic chain can impart flexibility and hydrophobicity, while the terminal functional groups provide sites for polymerization or further modification.
A significant area of emerging research is the use of this compound in the synthesis of functional polymers. For example, it can be used as a monomer in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to create well-defined polymers with pendant bromo groups. These bromo groups can then be post-functionalized to introduce a wide range of chemical moieties, leading to materials with tailored properties for applications such as coatings, adhesives, and compatibilizers.
Furthermore, the alkene functionality can be exploited in Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with unique architectures. The combination of its long chain and reactive end groups also makes this compound a candidate for the development of "smart" or stimuli-responsive materials. For instance, polymers derived from this monomer could be designed to respond to changes in temperature, pH, or light, making them suitable for applications in sensors, actuators, and controlled-release systems.
| Polymerization Technique | Resulting Polymer Architecture | Potential Applications |
| Atom Transfer Radical Polymerization (ATRP) | Linear polymers with pendant bromo groups | Functional coatings, Adhesives, Compatibilizers |
| Ring-Opening Metathesis Polymerization (ROMP) | Polymers with unique backbone structures | High-performance elastomers, Specialty plastics |
| Post-polymerization Modification | Graft copolymers, Functionalized surfaces | Stimuli-responsive materials, Biomaterials |
Interdisciplinary Research at the Interface of Nanotechnology and Biomedical Sciences
The convergence of nanotechnology and biomedical sciences offers exciting new opportunities for this compound. Its long hydrophobic chain and reactive functional group make it an excellent candidate for the surface modification of nanoparticles, enabling their use in a variety of biomedical applications.
One key area of research is the use of this compound to create stable, biocompatible coatings on nanoparticles for drug delivery. The long alkyl chain can help to encapsulate hydrophobic drugs, while the terminal bromo or alkene group can be used to attach targeting ligands that direct the nanoparticles to specific cells or tissues. This can improve the efficacy of therapeutic agents while reducing side effects.
In the realm of bio-imaging, nanoparticles functionalized with derivatives of this compound could be used as contrast agents for techniques like magnetic resonance imaging (MRI) or as fluorescent probes for cellular imaging. The ability to tailor the surface chemistry of these nanoparticles is crucial for controlling their interactions with biological systems and ensuring their safety and effectiveness.
| Application Area | Role of this compound | Potential Impact |
| Drug Delivery | Surface modification of nanoparticles | Targeted and controlled release of therapeutics |
| Bio-imaging | Functionalization of contrast agents and probes | Enhanced sensitivity and specificity in diagnostics |
| Biomaterials | Precursor for biocompatible polymers | Development of scaffolds for tissue engineering |
Methodological Advancements in Characterization and Analysis
As the synthesis and application of this compound and its derivatives become more sophisticated, the need for advanced analytical techniques for their characterization will grow. The complexity of the molecules and materials derived from this compound requires a multi-faceted analytical approach to fully elucidate their structure and properties.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry will continue to be essential tools for confirming the chemical structure of new derivatives. For polymeric materials, techniques such as Gel Permeation Chromatography (GPC) will be crucial for determining molecular weight and molecular weight distribution.
Emerging analytical methodologies will also play a significant role. For example, advanced chromatographic techniques, such as two-dimensional gas chromatography (GCxGC) or liquid chromatography coupled with mass spectrometry (LC-MS), will be necessary to separate and identify complex mixtures of reaction products. Furthermore, techniques for surface analysis, such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), will be vital for characterizing the surface chemistry of materials and nanoparticles modified with this compound.
| Analytical Technique | Information Obtained | Importance for this compound Research |
| High-Resolution NMR | Detailed structural information | Confirmation of reaction outcomes |
| Mass Spectrometry | Molecular weight and fragmentation patterns | Identification of new compounds |
| Gel Permeation Chromatography (GPC) | Polymer molecular weight and distribution | Quality control of polymeric materials |
| Advanced Chromatography (GCxGC, LC-MS) | Separation and identification of complex mixtures | Analysis of reaction byproducts and impurities |
| Surface Analysis (XPS, AFM) | Surface chemical composition and morphology | Characterization of functionalized nanoparticles and materials |
Q & A
Q. What are the established synthetic routes for 18-Bromo-1-octadecene, and how can researchers validate product purity?
Methodological Answer: this compound (CAS 172656-11-0) is typically synthesized via bromination of 1-octadecene using brominating agents like elemental bromine (Br₂) in anhydrous ether at controlled temperatures. A general procedure involves:
- Dissolving 1-octadecene in diethyl ether.
- Adding bromine dropwise at 0°C to avoid side reactions (e.g., dibromination or oxidation) .
- Quenching the reaction with saturated NaHCO₃, followed by extraction and crystallization.
Validation: - Purity Analysis: Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (331.375 g/mol) and detect impurities.
- Structural Confirmation: Employ ¹H NMR to verify the terminal alkene proton (δ 4.8–5.2 ppm) and bromine substitution (absence of sp³ C-Br splitting in DEPT-135) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315: Causes skin irritation) .
- Ventilation: Use fume hoods to avoid inhalation of vapors (boiling point: 369.9±11.0°C).
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as halogenated waste.
- First Aid: For skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists .
Q. How can researchers characterize the physical properties of this compound experimentally?
Methodological Answer:
- Density: Measure using a calibrated densitometer (reported: 1.0±0.1 g/cm³).
- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition above 185°C (flash point).
- Solubility: Test in nonpolar solvents (e.g., hexane, chloroform) via phase separation observations .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis while minimizing side products?
Methodological Answer:
- Kinetic Control: Use low temperatures (0–5°C) and slow bromine addition to favor mono-bromination over di-adduct formation .
- Catalytic Additives: Explore Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
- In Situ Monitoring: Track reaction progress via thin-layer chromatography (TLC) or inline FTIR to detect intermediates.
- Post-Reaction Workup: Optimize crystallization conditions (e.g., ethanol recrystallization) to isolate pure product .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. GC-MS) for this compound?
Methodological Answer:
- Data Reconciliation:
- NMR Discrepancies: Re-examine solvent effects (e.g., deuterochloroform vs. DMSO) and compare with computational predictions (DFT simulations for expected chemical shifts).
- GC-MS Anomalies: Check for thermal degradation during analysis; reduce injector temperature or use cold-on-column injection.
- Collaborative Validation: Cross-validate results with independent labs or alternative techniques (e.g., high-resolution MS) .
Q. What experimental design principles apply to studying the long-term stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing:
- Expose samples to elevated temperatures (40°C, 60°C) and humidity (75% RH) over 1–3 months.
- Monitor degradation via periodic HPLC analysis for bromine loss or alkene isomerization.
- Control Variables: Use inert atmospheres (N₂ or Ar) to assess oxidative stability.
- Statistical Modeling: Apply Arrhenius kinetics to predict shelf life under standard conditions (25°C) .
Methodological Frameworks for Research Rigor
Q. How can researchers align their study objectives with structured frameworks like FINER or PICO?
Methodological Answer:
- FINER Criteria: Ensure questions are Feasible (e.g., access to bromination reagents), Interesting (novelty in selectivity optimization), Novel (e.g., unexplored catalytic systems), Ethical (safe disposal protocols), and Relevant (applicability to alkene functionalization studies) .
- PICO Framework: Define Population (this compound), Intervention (e.g., bromination method), Comparison (alternative synthetic routes), and Outcome (yield, purity) .
Q. What strategies mitigate bias in interpreting contradictory data from this compound studies?
Methodological Answer:
- Blinded Analysis: Assign independent researchers to interpret spectral data without prior knowledge of experimental conditions.
- Triangulation: Combine multiple data sources (e.g., NMR, MS, elemental analysis) to confirm conclusions.
- Peer Review: Pre-publish methodologies in protocols.io to solicit feedback before full execution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
